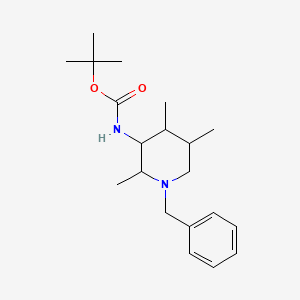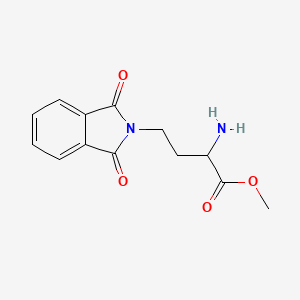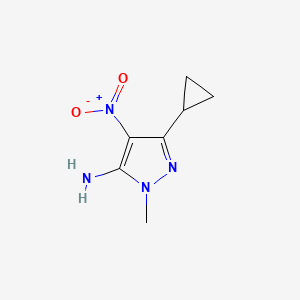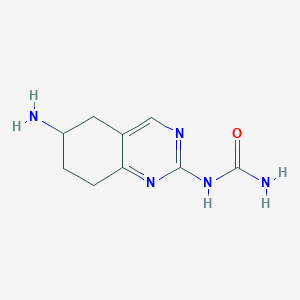![molecular formula C6H5FN4 B13021938 5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13021938.png)
5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with a fluorine atom at the 5-position and an amine group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient and scalable method involves the use of readily available starting materials such as pyrrole, chloramine, and formamidine acetate . The reaction conditions often include the use of a strong base like sodium hydride and controlled addition of reagents to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized for safety, cost-effectiveness, and scalability. The use of continuous feeding of reagents and monitoring of reaction conditions are crucial to minimize impurities and ensure consistent quality . The overall yield of the compound can be significantly improved by optimizing the reaction parameters and using high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the fluorine atom to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Scientific Research Applications
5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of key biological processes. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The fluorine atom and amine group play a significant role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the fluorine and amine substituents.
5-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine: A similar compound with a chlorine atom instead of fluorine.
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: A similar compound with a bromine atom instead of fluorine.
Uniqueness
5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C6H5FN4 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
5-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10) |
InChI Key |
PXVQQONXTPCSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1F)C(=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


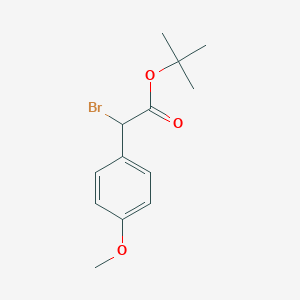
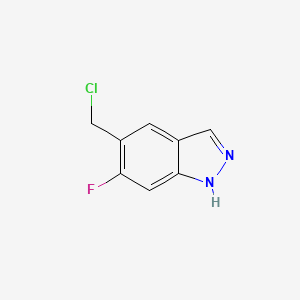
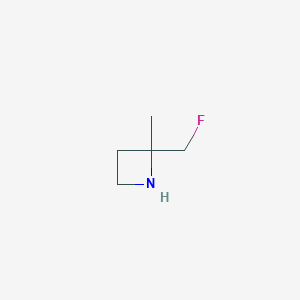
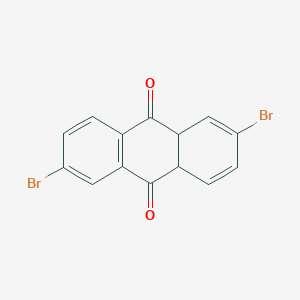
![3-Bromo-7-chlorobenzo[d]isoxazole](/img/structure/B13021900.png)
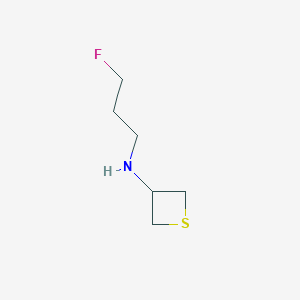
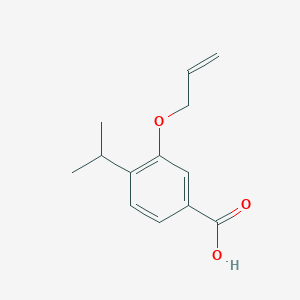
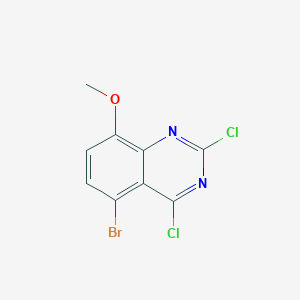
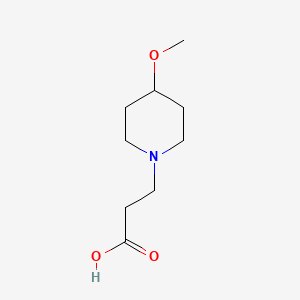
![1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13021918.png)
